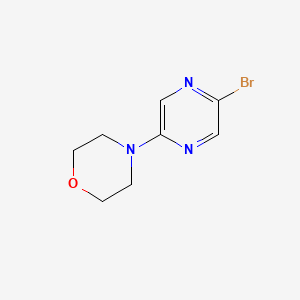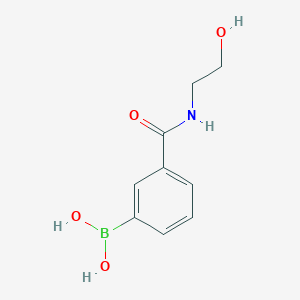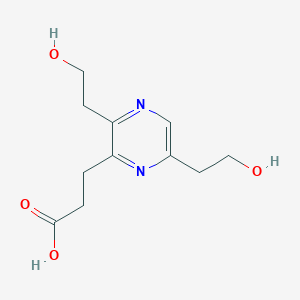
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid
Overview
Description
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H16N2O4. It is known for its unique structure, which includes a pyrazine ring substituted with hydroxyethyl groups and a propanoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid typically involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the pyrazine ring. The resulting intermediate is then reacted with a propanoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups and the pyrazine ring play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(2-hydroxyethyl)pyrazine: Lacks the propanoic acid moiety.
2,2′-(3-ethylpyrazine-2,5-diyl)diethanol: Contains an ethyl group instead of the propanoic acid moiety.
4-(2-hydroxyethyl)pyrrole-3-carboxylic acid: Contains a pyrrole ring instead of a pyrazine ring.
Uniqueness
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid is unique due to the presence of both hydroxyethyl groups and a propanoic acid moiety on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
3-[3,6-bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-5-3-8-7-12-9(4-6-15)10(13-8)1-2-11(16)17/h7,14-15H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAQLPWVJYSQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)CCO)CCC(=O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538505 | |
| Record name | 3-[3,6-Bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96681-85-5 | |
| Record name | 3,6-Bis(2-hydroxyethyl)-2-pyrazinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96681-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3,6-Bis(2-hydroxyethyl)pyrazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


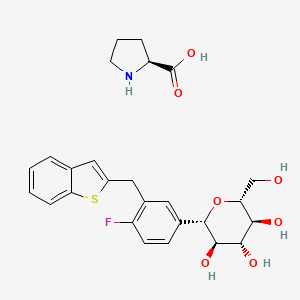
![6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B3030754.png)
![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)
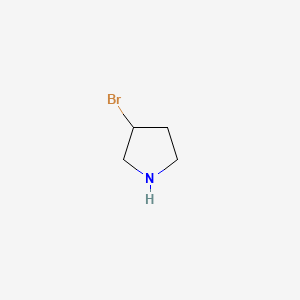

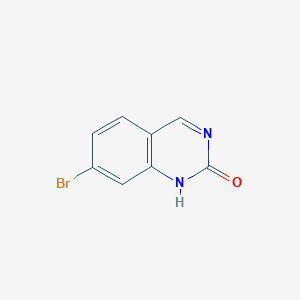
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)
